![molecular formula C8H14S B14647305 1,1'-[Sulfanediylbis(methylene)]dicyclopropane CAS No. 53911-81-2](/img/structure/B14647305.png)
1,1'-[Sulfanediylbis(methylene)]dicyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Sulfanediylbis(methylene)]dicyclopropane is a chemical compound characterized by the presence of two cyclopropane rings connected by a sulfanediylbis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane can be synthesized through the reaction of cyclopropylmethyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for 1,1’-[Sulfanediylbis(methylene)]dicyclopropane are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanediylbis(methylene) bridge.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Sodium hydroxide or other strong bases; in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with free thiol groups.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1,1’-[Sulfanediylbis(methylene)]dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]dicyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Dibenzyl sulfide: Contains benzyl groups instead of cyclopropane rings.
Diphenyl sulfide: Features phenyl groups in place of cyclopropane rings.
1,1’-[Sulfanediylbis(methylene)]dibenzene: Similar structure but with benzene rings.
Uniqueness: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane is unique due to its cyclopropane rings, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
53911-81-2 |
|---|---|
Formule moléculaire |
C8H14S |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
cyclopropylmethylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C8H14S/c1-2-7(1)5-9-6-8-3-4-8/h7-8H,1-6H2 |
Clé InChI |
XBTPZJANMGXFTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CSCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


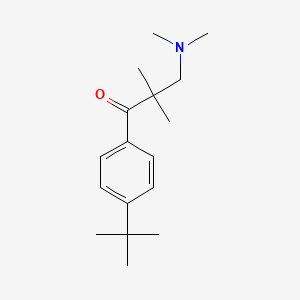
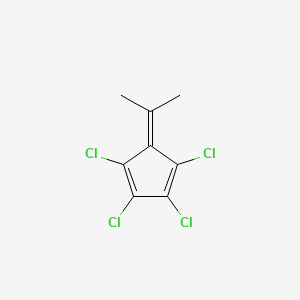
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
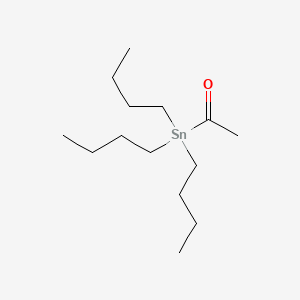
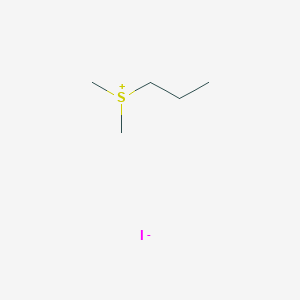

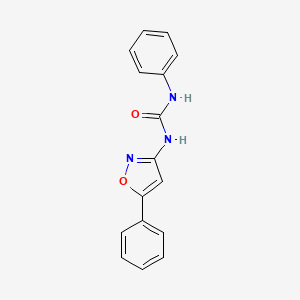
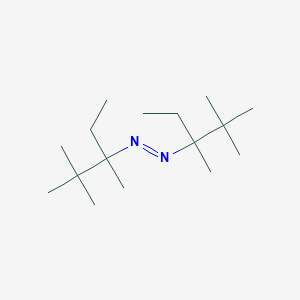
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
